Cobalt(II) sulfate hydrate
Description
The exact mass of the compound Cobalt sulfate monohydrate is 172.895488 g/mol and the complexity rating of the compound is 62.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);sulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGORGFZEVHFAQU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026257 | |
| Record name | Cobalt sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13455-34-0, 60459-08-7 | |
| Record name | Cobalt sulfate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt sulfate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, cobalt(2+) salt (1:1), monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 60459-08-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALT SULFATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZQA69KLC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Crystallization Science of Cobalt Ii Sulfate Hydrate
Industrial and Laboratory Synthesis Routes
The production of cobalt(II) sulfate (B86663) hydrate (B1144303) can be achieved through several chemical pathways, primarily involving the reaction of cobalt-containing materials with sulfuric acid. The choice of precursor often depends on factors such as availability, cost, and desired purity of the final product.
Preparation from Cobalt Precursors via Sulfuric Acid Treatment
A common and straightforward method for synthesizing cobalt(II) sulfate is the reaction of various cobalt precursors with aqueous sulfuric acid. wikipedia.orgcrystalls.info These precursors include metallic cobalt, cobalt oxides, hydroxides, and carbonates. wikipedia.orgcrystalls.info
The reaction with metallic cobalt proceeds as follows: Co + H₂SO₄ + 7H₂O → CoSO₄(H₂O)₇ + H₂ wikipedia.org
When using cobalt oxide (CoO), the reaction is: CoO + H₂SO₄ + 6H₂O → CoSO₄(H₂O)₇ wikipedia.org
Similarly, cobalt hydroxide (B78521) (Co(OH)₂) reacts with sulfuric acid to form the heptahydrate: Co(OH)₂ + H₂SO₄ → CoSO₄ + 2H₂O crystalls.info
The reaction with cobalt carbonate (CoCO₃) produces cobalt sulfate, water, and carbon dioxide: CoCO₃ + H₂SO₄ → CoSO₄ + H₂O + CO₂ crystalls.info
In a typical laboratory or industrial setting, the cobalt precursor is gradually added to a heated sulfuric acid solution with stirring until the reaction ceases. crystalls.infoyoutube.com The resulting solution is then filtered to remove any unreacted solids, yielding a cobalt sulfate solution ready for crystallization. crystalls.infoyoutube.com
Table 1: Stoichiometric Requirements for the Synthesis of 100g of Cobalt(II) Sulfate Hexahydrate
| Cobalt Precursor | Mass of Precursor Required (g) | Volume of 37% Sulfuric Acid Required (g) |
|---|---|---|
| Cobalt Carbonate (CoCO₃) | 45.21 | 100.76 |
| Cobalt Hydroxide (Co(OH)₂) | 35.33 | 100.76 |
| Cobalt Oxide (CoO) | 28.48 | 100.76 |
| Metallic Cobalt (Co) | 22.40 | 100.76 |
Data sourced from Crystal growing wiki crystalls.info
Extraction from Ores and Refinement Processes
On an industrial scale, cobalt(II) sulfate is a key intermediate in the extraction of cobalt from its ores. wikipedia.org Cobalt is often found alongside other metals like copper and nickel in sulfide (B99878) and lateritic ores. globallcadataaccess.orgustb.edu.cn The extraction process is complex and involves multiple stages to separate and purify the cobalt.
Hydrometallurgical processes are commonly employed, where the ore is first crushed and then leached with sulfuric acid. wikipedia.orgwikipedia.org For sulfide ores, a roasting step may precede leaching to convert the metal sulfides into more soluble sulfates. wikipedia.org The leaching process dissolves the cobalt, along with other metals, into an aqueous solution. researchgate.netmetso.com
Subsequent purification steps are crucial to remove impurities such as iron, copper, nickel, zinc, and manganese. wikipedia.orgresearchgate.net These purification methods can include precipitation, solvent extraction, and ion exchange. metso.comgoogle.com For instance, lime is often added to the leach solution to raise the pH, causing iron and aluminum to precipitate out. wikipedia.org After a series of purification steps, a concentrated and purified cobalt sulfate solution is obtained, from which the hydrated crystals can be produced. metso.com
Advanced Chemical Synthesis Techniques
Beyond traditional methods, advanced chemical synthesis techniques are being explored for the production of cobalt compounds, including cobalt(II) sulfate. Wet chemical reduction methods, for example, have been used to synthesize nanosized cobalt powders from cobalt sulfate heptahydrate using a reducing agent like hypophosphorous acid. powdermat.org While the focus of this particular technique is on producing metallic cobalt nanoparticles, the underlying principles of controlled chemical reactions in solution are relevant to the synthesis of high-purity inorganic salts. mdpi.com
Another area of research involves the use of solvent extraction as not just a purification step but as an integral part of the synthesis process to produce high-purity cobalt intermediates. google.com For instance, a process has been developed to produce cobalt oxide hydroxide from a cobalt sulfate solution by using specific organic reagents to extract cobalt and remove impurities sequentially. google.com Such advanced techniques aim to improve efficiency, and purity, and to enable the recycling of cobalt from secondary sources like spent batteries. ustb.edu.cn
Crystallization Processes and Control
Crystallization is a critical step in the production of cobalt(II) sulfate hydrate, as it determines the final product's crystal size, shape, and purity. The two primary methods employed are cooling crystallization and evaporative crystallization.
Cooling Crystallization Techniques and Parameters
Cooling crystallization is a widely used technique that leverages the decrease in solubility of cobalt(II) sulfate at lower temperatures. mdpi.com This method is often considered a more energy-efficient alternative to evaporative crystallization. mdpi.comresearchgate.net The process involves preparing a saturated or supersaturated solution of cobalt(II) sulfate at an elevated temperature and then gradually cooling it to induce crystallization. mdpi.com
Several parameters influence the outcome of cooling crystallization:
Cooling Rate: A slower cooling rate generally leads to the formation of larger and more well-defined crystals, while rapid cooling can result in smaller, less uniform crystals and potentially the inclusion of impurities.
Initial Temperature and Concentration: The initial temperature dictates the starting point on the solubility curve, and a higher initial concentration can lead to a higher yield of crystals upon cooling. mdpi.com Research has shown that the crystallization process occurs faster at lower initial temperatures due to increased supersaturation. mdpi.com
Agitation: Stirring or agitation of the solution helps to maintain a uniform temperature and concentration, promoting even crystal growth.
Impurities: The presence of impurities, such as ammonium (B1175870) ions, can significantly affect the crystallization kinetics, crystal morphology, and purity of the final product. mdpi.com For example, at certain concentrations, ammonium impurities can decrease the crystal growth rate, while at higher concentrations, they can lead to the formation of double salts like Tutton's salt. mdpi.com
Table 2: Effect of Ammonium Impurity on Cobalt Sulfate Hexahydrate Crystallization
| Ammonium Concentration (g/L) | Effect on Crystal Growth Rate | Effect on Activation Energy | Impact on Crystal Purity |
|---|---|---|---|
| Up to 3.75 | Decreases | Increases | ~0.2% decrease |
| 5 | Increases | Decreases | ~1% decrease (due to Tutton's salt formation) |
Data sourced from MDPI mdpi.com
Evaporative Crystallization Methods and Thermodynamics
Evaporative crystallization is another common industrial method for producing this compound. researchgate.netresearchgate.net This technique involves removing the solvent (water) from the solution by evaporation, which increases the solute concentration beyond its solubility limit, leading to crystallization. researchgate.net
The thermodynamics of this process are governed by the relationship between temperature, pressure, and the solubility of cobalt(II) sulfate. The evaporation process is often carried out under reduced pressure (vacuum) to lower the boiling point of the solution, thereby reducing the energy required for evaporation. researchgate.netaalto.fi
Key factors influencing evaporative crystallization include:
Temperature and Pressure: The evaporation temperature plays a crucial role in determining the hydrate form of the crystallized cobalt sulfate. researchgate.netaalto.fiaalto.fi For instance, at evaporation temperatures of 30°C and 40°C, cobalt(II) sulfate crystallizes as the heptahydrate (CoSO₄·7H₂O), whereas at 60°C and 80°C, the hexahydrate (CoSO₄·6H₂O) is formed. researchgate.netaalto.fi
Heating Power and Mixing Speed: Higher heating power and mixing speed enhance the evaporation rate, which in turn can lead to the formation of smaller crystals. researchgate.netaalto.fi
Solution Concentration: The initial concentration of the cobalt sulfate solution affects the yield and efficiency of the crystallization process.
Table 3: Hydrate Form of Crystallized Cobalt(II) Sulfate at Different Evaporation Temperatures
| Evaporation Temperature (°C) | Resulting Hydrate Form |
|---|---|
| 30 | CoSO₄·7H₂O |
| 40 | CoSO₄·7H₂O |
| 60 | CoSO₄·6H₂O |
| 80 | CoSO₄·6H₂O |
Data sourced from Aaltodoc and Aalto University's research portal aalto.fiaalto.fi
The stability of the resulting hydrate is also a significant consideration. Cobalt(II) sulfate heptahydrate, for example, is unstable and can dehydrate to the hexahydrate or even the monohydrate depending on the drying temperature and humidity. wikipedia.orgresearchgate.netaalto.fi
Influence of Impurities on Crystallization Kinetics and Crystal Purity
The presence of impurities in industrial solutions is a significant factor affecting the crystallization process of cobalt(II) sulfate. mdpi.comaalto.fi Ammonium ions, in particular, are common impurities that can alter crystallization kinetics, crystal growth, and final product purity. mdpi.comaalto.fi
Ammonium (NH₄⁺) impurities, often remaining from the use of ammonia (B1221849) as a leaching or saponification agent, exert a notable influence on the crystallization of cobalt(II) sulfate hexahydrate. mdpi.com The effect of these ions on crystal growth rate and activation energy is concentration-dependent.
Research using a cooling crystallization method has shown that at ammonium concentrations up to 3.75 g/L, the crystal growth rate of cobalt sulfate hexahydrate decreases, while the corresponding activation energy for the crystallization process increases. mdpi.comresearchgate.net However, a shift in this behavior is observed at an ammonium concentration of 5 g/L. mdpi.comresearchgate.net At this higher concentration, the crystal growth rate increases, and the activation energy decreases. mdpi.comresearchgate.net This reversal is attributed to the formation of a double salt, known as Tutton's salt. mdpi.comresearchgate.net
The presence of ammonium ions not only affects kinetics but also the purity and structure of the resulting crystals. At concentrations up to 3.75 g/L, the crystal purity of cobalt sulfate hexahydrate sees a minor reduction of approximately 0.2%. mdpi.comresearchgate.net This slight decrease suggests a maximum adsorption limit of the impurities onto the crystal surface. mdpi.comresearchgate.net Within this concentration range, the fundamental crystal structure of cobalt sulfate hexahydrate remains unchanged. mdpi.comresearchgate.net
Preparation and Interconversion of Specific Hydration States
Cobalt(II) sulfate can exist in several hydration states, most commonly as the monohydrate, hexahydrate, and heptahydrate. The synthesis and stability of these forms are highly dependent on the experimental conditions.
The synthesis of specific cobalt(II) sulfate hydrates can be controlled by adjusting crystallization conditions such as temperature. aalto.firesearchgate.net A common laboratory and industrial preparation method involves dissolving cobalt(II) oxide, cobalt(II) hydroxide, or cobalt(II) carbonate in aqueous sulfuric acid, followed by crystallization. atamanchemicals.comwikipedia.orgcrystalls.info
Evaporative crystallization techniques allow for the selective synthesis of different hydrates. aalto.firesearchgate.net For instance, crystallization at lower temperatures, specifically 30°C and 40°C, typically yields cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O). aalto.firesearchgate.net Conversely, conducting the crystallization at higher temperatures of 60°C and 80°C results in the formation of cobalt(II) sulfate hexahydrate (CoSO₄·6H₂O). aalto.firesearchgate.net The monohydrate form (CoSO₄·H₂O) is generally obtained by the dehydration of the higher hydrates at elevated temperatures. atamanchemicals.comwikipedia.org
The stability of the different cobalt(II) sulfate hydrates is dependent on environmental factors, primarily temperature and humidity. atamanchemicals.comwikipedia.org
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) is the stable form at room temperature, but only at a relative humidity greater than 70%. atamanchemicals.comwikipedia.org Below this humidity level, it effloresces and converts to the hexahydrate. atamanchemicals.comwikipedia.org It dehydrates to the hexahydrate at approximately 41°C. atamanchemicals.comchemicalbook.com
Cobalt(II) sulfate hexahydrate (CoSO₄·6H₂O) is stable between 44°C and 70°C. chemicalbook.com It converts to the monohydrate at temperatures around 100°C. atamanchemicals.comwikipedia.org Another source indicates this transition occurs at 71°C. chemicalbook.com
Cobalt(II) sulfate monohydrate (CoSO₄·H₂O) is formed at temperatures above 70°C. chemicalbook.com Drying experiments have confirmed that at drying temperatures of 40°C and 60°C, the stable form is the monohydrate. aalto.firesearchgate.net This hydrate converts to the anhydrous form at 250°C. atamanchemicals.comwikipedia.org
Novel Precipitation and Crystallization Approaches
Research into the crystallization of cobalt(II) sulfate has led to the development of novel methods aimed at improving efficiency, product characteristics, and purity.
One innovative approach involves the use of alcohols, such as ethanol (B145695) and methanol (B129727), as anti-solvents to induce the precipitation of cobalt sulfate from aqueous solutions. researchgate.net This method has been shown to yield cobalt sulfate heptahydrate powders with particle sizes smaller than those of commercially available products. researchgate.net
For industrial-scale production, a continuous-crystallizing process has been developed. google.com This technique utilizes an improved cooling-type, internal-circulating continuous crystallizer, which allows for the production of product crystals with large granularity and a uniform size distribution. google.com
To address the challenge of impurities, selective precipitation techniques are being explored. scholaris.ca One such method uses ethylenediaminetetraacetic acid (EDTA) as a chelating agent to selectively remove magnesium impurities from nickel and cobalt feed solutions prior to crystallization. scholaris.ca Another advanced technique involves the use of double sulfate precipitation to separate yttrium from rare earth element leachates, which can be applicable in complex hydrometallurgical circuits where cobalt is a co-product. scholaris.ca
Alcohol-Induced Precipitation (e.g., Ethanol, Methanol)
A prominent method for synthesizing this compound is through alcohol-induced precipitation. This technique leverages the lower solubility of the salt in organic solvents compared to water. When alcohols such as ethanol or methanol are added to an aqueous solution of cobalt sulfate, they act as antisolvents, reducing the dielectric constant of the solution and promoting the precipitation of cobalt sulfate.
The underlying mechanism involves the displacement of water ligands from the primary coordination sphere of the cobalt(II) ions by the alcohol. chalcogen.ro This change in coordination environment leads to the supersaturation and subsequent precipitation of the salt, typically as cobalt sulfate heptahydrate (CoSO₄·7H₂O). chalcogen.roacs.org Both ethanol and methanol have been effectively used for this purpose, with studies comparing their performance in terms of precipitation efficiency. chalcogen.ro This method is valued for its simplicity and effectiveness in producing fine cobalt sulfate particles. chalcogen.roacs.org
Impact of Solution Parameters on Precipitation Efficiency and Particle Morphology
The effectiveness of alcohol-induced precipitation and the physical characteristics of the resulting this compound crystals are highly dependent on several solution parameters. Key factors that influence the process include the initial concentration of cobalt, the volume ratio of alcohol to the cobalt sulfate solution, and the presence of other ions. chalcogen.roacs.org
Research has systematically investigated these effects to optimize the yield and control the particle morphology. For instance, the initial cobalt concentration directly affects the precipitation percentage. chalcogen.ro Similarly, the volumetric ratio of the alcohol to the aqueous solution is a critical parameter for maximizing the recovery of cobalt sulfate. chalcogen.ro The addition of sulfuric acid or ammonia to modify the pH, as well as the presence of common ions from salts like ammonium sulfate or sodium sulfate, also significantly influences the precipitation process. chalcogen.roacs.org Scanning Electron Microscopy (SEM) analysis of the powders produced via this method has shown that the particle sizes are generally smaller than those of commercially available cobalt sulfate. chalcogen.ro
Table 1: Investigated Parameters in Alcohol-Induced Precipitation of Cobalt(II) Sulfate
| Parameter Investigated | Variables Studied | Observed Effect | Reference |
|---|---|---|---|
| Alcohol Type | Ethanol, Methanol | Comparison of precipitation percentage. | chalcogen.ro |
| Initial Co²⁺ Conc. | 0.5 M to 2.0 M | Influences precipitation efficiency. | chalcogen.ro |
| Alcohol:Solution Ratio | Varied volumetric ratios | Affects the yield of precipitated salt. | chalcogen.ro |
| Additives | Sulfuric Acid, Ammonia | Modifies solution pH, impacting precipitation. | chalcogen.ro |
| Common Ions | Ammonium Sulfate, Sodium Sulfate | Effects on precipitation percentage were studied. | chalcogen.ro |
Utilization as a Precursor in Advanced Chemical Synthesis
Beyond its direct applications, this compound is a valuable precursor material for synthesizing a range of advanced cobalt compounds, which are integral to technologies such as batteries, catalysts, and electronic devices.
Synthesis of Cobalt Oxides
Cobalt(II) sulfate is frequently used as a starting material for the production of cobalt oxide nanoparticles, such as cobaltosic oxide (Co₃O₄). A common route involves a two-step process of precipitation followed by thermal decomposition. researchgate.net First, a precipitating agent is used to form a cobalt-containing precursor, often a-cobalt hydroxide, from the cobalt sulfate solution. samaterials.com This precursor is then subjected to thermal decomposition (calcination) in air at elevated temperatures (e.g., 350°C) to yield the desired cobalt oxide nanoparticles. samaterials.com
The choice of precursor salt, including the anion (sulfate, nitrate (B79036), acetate, etc.), can influence the properties of the final oxide product. samaterials.comresearchgate.net For example, while cobalt nitrate is sometimes preferred due to the lower energy required for the removal of nitrates compared to sulfates from cobalt sulfate, the sulfate route remains a viable and studied pathway. researchgate.netresearchgate.net The final properties, such as crystallite size and stoichiometry, of the cobalt oxide nanoparticles can be controlled by adjusting synthesis conditions like pH and annealing temperature. samaterials.comresearchgate.net
Table 2: Synthesis of Cobalt Oxides from Cobalt(II) Sulfate
| Synthesis Step | Description | Conditions/Reagents | Resulting Product | Reference |
|---|---|---|---|---|
| Precipitation | Formation of an intermediate cobalt compound from CoSO₄ solution. | Homogeneous precipitation. | α-cobalt hydroxide. | samaterials.com |
| Thermal Decomposition | Heating the precursor to form the final oxide. | Annealing in air at 350°C. | Co₃O₄ nanoparticles. | samaterials.com |
Formation of Cobalt Sulfides
This compound also serves as a precursor for various cobalt sulfide phases (e.g., CoS, CoS₂, Co₉S₈), which are materials of interest for applications like lithium-ion batteries and catalysts. mdpi.comgoogle.com Hydrothermal and solvothermal methods are effective for converting cobalt sulfate into cobalt sulfide nanocrystals.
In a typical hydrothermal synthesis, cobalt sulfate heptahydrate (CoSO₄·7H₂O) is dissolved in a solvent system, often a mix of deionized water and an organic solvent like N,N-dimethylformamide (DMF). A sulfur source, such as thiourea (B124793) (SC(NH₂)₂), is then added to this precursor solution. The mixture is sealed in an autoclave and heated to temperatures between 160-220°C for an extended period (24-48 hours). This process facilitates the reaction between the cobalt and sulfide ions, leading to the formation of crystalline cobalt sulfide. The morphology and dispersibility of the resulting nanocrystals can be controlled by using capping agents like polyvinylpyrrolidone (B124986) (PVP) during the synthesis.
Structural Elucidation and Advanced Characterization of Cobalt Ii Sulfate Hydrate
Crystallographic Investigations
Crystallographic techniques, particularly X-ray diffraction, are fundamental in determining the precise three-dimensional arrangement of atoms within the crystal lattice of cobalt(II) sulfate (B86663) hydrates.
Single-Crystal X-ray Diffraction Studies of Hydrates (Mono-, Hexa-, Heptahydrate Forms)
Single-crystal X-ray diffraction (XRD) provides definitive structural information for the different hydrated forms of cobalt(II) sulfate.
Heptahydrate (CoSO₄·7H₂O): This form has been characterized by X-ray crystallography as belonging to the monoclinic crystal system. The structure consists of [Co(H₂O)₆]²⁺ octahedra and one molecule of interstitial water of crystallization, which is not directly coordinated to the cobalt ion. wikipedia.org
Hexahydrate (CoSO₄·6H₂O): The crystal structure of the hexahydrate form is also monoclinic, with the space group C2/c. Its structure is composed of sulfate tetrahedra and octahedra of water molecules centered around cobalt ions, all interconnected by a complex three-dimensional network of hydrogen bonds. iucr.org There are two distinct crystallographic types of Co²⁺ ions within this structure. iucr.org
Monohydrate (CoSO₄·H₂O): The monohydrate is a member of the kieserite group of minerals and also possesses a monoclinic crystal structure. wikipedia.org High-pressure single-crystal XRD studies have been conducted on this form to investigate its compression properties and phase transitions under stress. researchgate.net
Powder X-ray Diffraction Analysis for Crystalline Phase Identification and Purity
Powder X-ray diffraction (PXRD) is an essential technique for identifying the specific crystalline phase of a bulk sample of cobalt(II) sulfate hydrate (B1144303) and for assessing its purity. By comparing the diffraction pattern of a sample to established reference patterns for the heptahydrate, hexahydrate, and monohydrate forms, the specific hydrate present can be determined.
This method is particularly useful for monitoring phase transitions. For example, PXRD can confirm the crystallization of the heptahydrate at temperatures of 30°C and 40°C, and the hexahydrate form at 60°C and 80°C from aqueous solutions. researchgate.net Furthermore, PXRD can detect the presence of impurities or different crystalline phases, such as the formation of Tutton's salt ((NH₄)₂Co(SO₄)₂·6H₂O) when ammonium (B1175870) impurities are present during crystallization, which significantly affects the sample's purity. researchgate.net
Polymorphism and Crystal System Determination
Cobalt(II) sulfate hydrates exhibit polymorphism, where different crystalline forms exist depending on conditions like temperature and humidity. The transition between these hydrated states is a key characteristic. The heptahydrate is stable at room temperature only when humidity is above 70%; below this, it converts to the hexahydrate. wikipedia.org Further heating causes distinct phase transitions: the hexahydrate transforms into the monohydrate at 100°C, and the anhydrous form is obtained at 250°C. wikipedia.orgsciencemadness.org
The crystal systems for the primary hydrates have been determined through diffraction studies. wikipedia.org
| Hydrate Form | Crystal System |
| Heptahydrate (CoSO₄·7H₂O) | Monoclinic |
| Hexahydrate (CoSO₄·6H₂O) | Monoclinic |
| Monohydrate (CoSO₄·H₂O) | Monoclinic |
| Anhydrous (CoSO₄) | Orthorhombic |
A summary of the crystal systems for different forms of Cobalt(II) Sulfate.
Structural Features of Hydrate Forms (e.g., Octahedral [Co(H₂O)₆]²⁺ Ions)
A defining structural feature of the more common cobalt(II) sulfate hydrates is the coordination of the cobalt(II) ion. In both the hexahydrate and heptahydrate forms, the Co²⁺ ion is coordinated by six water molecules, forming an octahedral metal aquo complex, specifically the [Co(H₂O)₆]²⁺ ion. wikipedia.org These positively charged octahedral complexes are then associated with the negatively charged sulfate anions (SO₄²⁻) within the crystal lattice. wikipedia.org In the case of the heptahydrate, the seventh water molecule is not directly bonded to the cobalt ion but is held within the crystal structure by hydrogen bonds. wikipedia.org The average Co-O distance in the water octahedra of the hexahydrate is 2.11 Å. iucr.org
Characterization of Co-Containing Coordination Polymer Structures
Cobalt(II) sulfate can act as a building block in the formation of coordination polymers, which are extended molecular arrays of metal ions linked by bridging ligands. In some structures, the cobalt cations and sulfate anions assemble into chains. For instance, a novel coordination polymer has been synthesized where cobalt–sulfate chains run along the primary axis of the crystal. crystalls.info In this structure, adjacent cobalt cations are bridged by bisulfate anions, and each cobalt ion exists in an octahedral coordination geometry, also bonding to two water molecules. crystalls.info Other research has focused on polymeric structures where cobalt(II) cations are linked by bridging sulfate ions and other organic ligands, such as pyridine, resulting in infinite chains with octahedral Co(II) centers.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide further insight into the bonding, structure, and behavior of cobalt(II) sulfate hydrates by probing the interaction of the compound with electromagnetic radiation.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the vibrational modes of the sulfate ion and the coordinated water molecules. The spectra for these hydrates show characteristic bands corresponding to the vibrational modes of the SO₄²⁻ group and the stretching and bending modes of H₂O molecules. acs.orgnih.gov For instance, Raman spectra can be used to monitor the dehydration process, as the wavenumbers of the primary sulfate (ν₁(SO₄)) band shift during the transformation from heptahydrate to lower hydrate forms. aalto.fi In-situ high-pressure Raman spectroscopy has also been employed to study phase transitions in the monohydrate form. researchgate.net
Electronic Spectroscopy (UV-Visible)
UV-Visible spectroscopy is used to study the electronic transitions within the d-orbitals of the cobalt(II) ion. The pink or red color of the hydrated cobalt(II) sulfate is due to the presence of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which weakly absorbs light in the blue to yellow region of the visible spectrum, with a maximum absorbance (λmax) at approximately 512-540 nm. rsc.orgdocbrown.info This absorption corresponds to the electronic transition between the split d-orbitals of the Co²⁺ ion in its octahedral coordination environment. docbrown.info The intensity of this absorption is directly related to the concentration of the cobalt(II) ion in a solution, allowing for quantitative analysis. rsc.org
Thermal Analysis (TGA/DSC/DTA)
Thermal analysis techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are critical for studying the dehydration process of cobalt(II) sulfate hydrates. asu.eductherm.com TGA measures the change in mass of a sample as a function of temperature, clearly identifying the distinct stages of water loss. ctherm.com
UV-Visible Spectroscopy for Electronic Structure and Band Gap Analysis
The electronic structure of cobalt(II) sulfate hydrate in the solid state is primarily dictated by the coordination environment of the cobalt(II) ion. In its common hydrated forms, such as the heptahydrate (CoSO₄·7H₂O), the cobalt ion exists as the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. This complex is responsible for the characteristic pink or reddish color of the compound.
UV-Visible diffuse reflectance spectroscopy is a key technique for probing the electronic transitions within the d-orbitals of the Co²⁺ ion. The Co²⁺ ion has a d⁷ electronic configuration. In the octahedral ligand field created by the six water molecules, the d-orbitals split into two energy levels: a lower t₂g set and a higher e_g set. For a high-spin d⁷ ion in an octahedral field, three spin-allowed electronic transitions are theoretically predicted, originating from the ⁴T₁g(F) ground state to the excited states ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P).
The UV-Visible spectrum of the [Co(H₂O)₆]²⁺ complex typically displays a main absorption band in the visible region, which is responsible for its pink color. This absorption is a result of the d-d transitions, which are Laporte-forbidden and thus have low molar absorptivity. The primary visible absorption is assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition. A weaker absorption, often appearing as a shoulder, can be attributed to the ⁴T₁g(F) → ⁴T₂g(F) transition. The ⁴T₁g(F) → ⁴A₂g(F) transition is a two-electron transition and is therefore very weak and often not observed.
Analysis of the diffuse reflectance spectrum allows for the determination of the optical band gap of this compound. The band gap energy can be estimated by plotting the Kubelka-Munk function versus energy and extrapolating the linear portion of the curve to the energy axis.
| Transition | Excited State | Typical Wavenumber (cm⁻¹) | Appearance in Spectrum |
|---|---|---|---|
| ν₁ | ⁴T₂g(F) | ~8,000 - 10,000 | Weak, often a shoulder |
| ν₂ | ⁴A₂g(F) | ~16,000 | Very weak, rarely observed |
| ν₃ | ⁴T₁g(P) | ~19,000 - 20,000 | Main absorption band in the visible region |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Bonding
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the bonding and structural arrangement of the constituent ions and molecules in this compound. The spectra are characterized by vibrational modes of the sulfate anion (SO₄²⁻) and the water of hydration (H₂O).
The free sulfate ion, belonging to the T_d point group, has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the crystalline environment of this compound, the site symmetry of the sulfate ion is lowered, leading to the splitting of the degenerate modes and the appearance of modes that are inactive in the free ion spectrum.
The water molecules in the hydrate exhibit their characteristic vibrational modes: symmetric and antisymmetric stretching (ν₁ and ν₃) and bending (ν₂) vibrations. The presence of coordinated water molecules in the [Co(H₂O)₆]²⁺ complex and, in the case of the heptahydrate, an additional lattice water molecule, gives rise to distinct bands in the high-frequency region of the spectrum. Hydrogen bonding between the water molecules and the sulfate anions influences the position and width of these bands.
| Vibrational Mode | Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| ν₁ (S-O symmetric stretch) | SO₄²⁻ | - | ~985 |
| ν₂ (O-S-O bend) | SO₄²⁻ | ~450 | ~450 |
| ν₃ (S-O antisymmetric stretch) | SO₄²⁻ | ~1100 | ~1100 |
| ν₄ (O-S-O bend) | SO₄²⁻ | ~615 | ~615 |
| ν(H₂O) (O-H stretch) | H₂O | 3000 - 3600 | 3000 - 3600 |
| δ(H₂O) (H-O-H bend) | H₂O | ~1640 | ~1640 |
Photoluminescence (PL) Spectroscopy for Defect Chemistry
Photoluminescence (PL) spectroscopy is a sensitive technique for investigating the defect chemistry and electronic properties of materials. While detailed PL studies specifically on this compound are not extensively reported in the literature, the principles of PL can be applied to understand potential luminescent properties.
Luminescence in transition metal compounds can arise from various electronic transitions, including d-d transitions, charge transfer transitions, or emissions from defect centers within the crystal lattice. For Co(II) complexes, luminescence is often weak and can be quenched by non-radiative processes. However, the incorporation of Co²⁺ as a dopant in various host lattices is known to produce characteristic luminescence.
Any observed photoluminescence in this compound would likely be related to the electronic states of the [Co(H₂O)₆]²⁺ complex or to crystalline defects. The emission energy and intensity would be dependent on the specific nature of the electronic transitions and the presence of any quenching mechanisms. Further research is required to fully elucidate the photoluminescent properties and defect chemistry of this compound.
Scanning Electron Microscopy (SEM) for Particle Morphology and Size Analysis
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and determining the particle size and shape of crystalline materials. Studies on cobalt(II) sulfate heptahydrate have revealed its characteristic crystal habit.
When crystallized from aqueous solutions, CoSO₄·7H₂O typically forms well-defined, octahedron-shaped crystals. researchgate.net The size of these crystals can be influenced by the crystallization conditions, such as temperature, supersaturation, and the presence of impurities. SEM images can provide qualitative information about the crystal morphology, surface texture, and the degree of agglomeration of the particles. researchgate.net
For quantitative analysis, the particle size distribution can be determined from SEM micrographs using image analysis software. This information is crucial for various industrial applications where particle size and shape can affect properties such as flowability, dissolution rate, and reactivity.
Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition Confirmation
Energy Dispersive X-ray Analysis (EDAX), often coupled with Scanning Electron Microscopy, is a standard technique for determining the elemental composition of a sample. EDAX analysis of this compound confirms the presence of cobalt (Co), sulfur (S), and oxygen (O), consistent with its chemical formula.
The EDAX spectrum shows characteristic X-ray peaks corresponding to the electron shell transitions of each element. The intensity of these peaks can be used for semi-quantitative or quantitative analysis of the elemental composition. This technique is particularly useful for confirming the purity of the compound and detecting the presence of any elemental impurities.
| Element | Symbol | Atomic Weight (g/mol) | Weight Percentage (%) |
|---|---|---|---|
| Cobalt | Co | 58.93 | 20.96 |
| Sulfur | S | 32.07 | 11.41 |
| Oxygen | O | 16.00 | 62.61 |
| Hydrogen | H | 1.01 | 5.02 |
Nuclear Magnetic Resonance (NMR) Studies of Solution Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. However, the study of cobalt(II) sulfate is complicated by the paramagnetic nature of the Co²⁺ ion. Paramagnetic ions can cause significant broadening and shifting of NMR signals, making spectral interpretation challenging. researchgate.net
Despite these challenges, NMR can provide valuable insights into the speciation of cobalt(II) sulfate in aqueous solutions. In solution, the Co²⁺ ion exists in equilibrium with various species, including the fully hydrated [Co(H₂O)₆]²⁺ ion, as well as different types of ion pairs with the sulfate anion. These can include outer-sphere ion pairs, where the ions are separated by a layer of water molecules, and inner-sphere ion pairs, where there is direct contact between the cation and anion. researchgate.net
Specialized NMR techniques and theoretical modeling can be used to study these equilibria and the dynamics of ligand exchange on the Co²⁺ ion. The information obtained is crucial for understanding the behavior of cobalt(II) sulfate in various chemical and biological systems.
Thermal Decomposition Pathways and Phase Transitions
The thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques used to study these transformations.
Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O) undergoes a series of dehydration steps upon heating. The heptahydrate is only stable at room temperature under high humidity conditions and readily converts to the hexahydrate (CoSO₄·6H₂O). wikipedia.org The hexahydrate, in turn, loses water to form the monohydrate (CoSO₄·H₂O) at around 100 °C, and finally the anhydrous form (CoSO₄) at approximately 250 °C. wikipedia.org
The anhydrous cobalt(II) sulfate is stable up to higher temperatures but eventually decomposes to form cobalt(II) oxide (CoO) and sulfur trioxide (SO₃) gas. This decomposition typically occurs at temperatures above 735 °C. sciencemadness.orgnih.gov
The precise temperatures of these transitions can be influenced by factors such as the heating rate and the atmosphere under which the analysis is conducted.
| Reactant | Product(s) | Approximate Temperature Range (°C) | Process |
|---|---|---|---|
| CoSO₄·7H₂O | CoSO₄·6H₂O + H₂O | Room Temperature (low humidity) | Dehydration |
| CoSO₄·6H₂O | CoSO₄·H₂O + 5H₂O | ~100 | Dehydration |
| CoSO₄·H₂O | CoSO₄ + H₂O | ~250 | Dehydration |
| CoSO₄ | CoO + SO₃ | > 735 | Decomposition |
Thermogravimetric Analysis (TGA) for Dehydration Steps and Mass Loss
Thermogravimetric analysis (TGA) of cobalt(II) sulfate hexahydrate (CoSO₄·6H₂O) reveals a distinct multi-step mass loss profile corresponding to the sequential removal of water molecules, followed by the decomposition of the anhydrous salt. The process typically occurs in four main stages when heated in a static air atmosphere. akjournals.com
The initial stage involves the loss of two molecules of water to form the tetrahydrate. This is followed by the loss of three more water molecules to yield the monohydrate. The final water molecule is removed at a higher temperature to form anhydrous cobalt(II) sulfate. The final stage of mass loss corresponds to the decomposition of the anhydrous salt into cobalt(II) oxide (CoO). akjournals.com The theoretical and experimentally observed mass losses for each step are closely aligned, confirming the stoichiometry of the intermediate hydrates.
The following table summarizes the findings from a thermogravimetric analysis of CoSO₄·6H₂O. akjournals.com
| Stage | Reaction | Temperature Range (K) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |
|---|---|---|---|---|
| I | CoSO₄·6H₂O → CoSO₄·4H₂O + 2H₂O | 320–391 | 13.68 | 12.64 |
| II | CoSO₄·4H₂O → CoSO₄·H₂O + 3H₂O | 391–515 | 20.52 | 19.71 |
| III | CoSO₄·H₂O → CoSO₄ + H₂O | 540–628 | 6.84 | 6.89 |
| IV | CoSO₄ → CoO + SO₃ | 1000–1235 | - | 31.00 |
Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is used to measure the heat flow associated with phase transitions and chemical reactions. For cobalt(II) sulfate hexahydrate, the dehydration and decomposition processes are all endothermic, meaning they require an input of energy to proceed. akjournals.com Each mass loss step observed in TGA corresponds to an endothermic peak in the DTA curve, signifying the energy absorbed to break the bonds holding the water molecules and later the sulfate group in the crystal lattice.
The DTA curve for CoSO₄·6H₂O shows distinct endothermic peaks that align with the dehydration and decomposition stages. akjournals.com The first peak, which can appear as a double peak, corresponds to the transition from hexahydrate to tetrahydrate and then to monohydrate. A separate peak at a higher temperature indicates the formation of the anhydrous salt, and a final, high-temperature peak signifies the decomposition of anhydrous CoSO₄ to CoO. akjournals.com
The peak temperatures from a DTA study are summarized below. akjournals.com
| Stage | Process | DTA Peak Temperature (K) |
|---|---|---|
| I | Hexahydrate → Tetrahydrate | 384 |
| II | Tetrahydrate → Monohydrate | 403 |
| III | Monohydrate → Anhydrous | 598 |
| IV | Anhydrous → Cobalt(II) Oxide | 1189 |
In Situ X-ray Thermodiffraction for High-Temperature Phase Evolution
In situ X-ray thermodiffraction is a powerful technique for identifying the evolution of crystalline phases of a material as it is heated. By taking X-ray diffraction patterns at controlled temperature intervals, the precise structural transformations can be monitored in real-time.
For this compound, an in situ XRD experiment would track the sequential changes in the crystal structure corresponding to the dehydration steps identified by TGA and DSC. Starting with the diffraction pattern of the initial hydrate (e.g., monoclinic CoSO₄·6H₂O), the pattern would transform into that of CoSO₄·4H₂O as the temperature increases through the first dehydration stage. Further heating would lead to the emergence of diffraction peaks characteristic of CoSO₄·H₂O, followed by the pattern for anhydrous CoSO₄. akjournals.com Anhydrous cobalt(II) sulfate is stable up to approximately 1000 K. akjournals.com Above this temperature, the diffraction pattern of CoSO₄ would disappear and be replaced by that of the final decomposition product, cobalt(II) oxide (CoO). akjournals.com This technique is essential for confirming the identity and crystalline nature of the intermediate phases.
Kinetic Analysis of Dehydration and Decomposition Processes (e.g., Activation Energy, Frequency Factor)
The kinetics of the thermal decomposition of cobalt(II) sulfate hexahydrate can be evaluated from dynamic mass loss data obtained by TGA. Methods such as the Coats-Redfern integral method are applied to calculate key kinetic parameters, including the apparent activation energy (E) and the pre-exponential or frequency factor (A). akjournals.comresearchgate.net These parameters provide insight into the energy barriers and frequency of molecular collisions leading to the respective reactions.
The activation energy represents the minimum energy required for a reaction to occur, while the frequency factor relates to the frequency of effective collisions. The calculation of these parameters for each distinct stage of the dehydration and decomposition process allows for a quantitative understanding of the thermal stability and reactivity of the different hydrate forms and the final anhydrous salt. akjournals.com
A study on the thermal decomposition of CoSO₄·6H₂O yielded the following kinetic parameters for the primary stages of the reaction. akjournals.com
| Stage | Reaction Model | Activation Energy (E) (kJ mol⁻¹) | Frequency Factor (A) (min⁻¹) |
|---|---|---|---|
| I (CoSO₄·6H₂O → CoSO₄·4H₂O) | F1 | 57.8 | 1.1 x 10⁶ |
| II (CoSO₄·4H₂O → CoSO₄·H₂O) | F1 | 85.5 | 3.1 x 10⁷ |
| III (CoSO₄·H₂O → CoSO₄) | F1 | 110.1 | 1.5 x 10⁷ |
| IV (CoSO₄ → CoO) | R3 | 252.1 | 1.1 x 10¹⁰ |
Note: F1 refers to a first-order reaction model, and R3 refers to a contracting volume model.
Identification and Characterization of Intermediate Phases During Thermal Treatment
The thermal treatment of cobalt(II) sulfate hexahydrate leads to the formation of several stable intermediate phases before the final decomposition to cobalt oxide. These intermediates are lower hydrates and the anhydrous form of the salt. akjournals.com
The sequence of phase formation is as follows:
Cobalt(II) sulfate hexahydrate (CoSO₄·6H₂O): The initial, stable hydrate at room temperature.
Cobalt(II) sulfate tetrahydrate (CoSO₄·4H₂O): Formed upon heating between 320 K and 391 K. akjournals.com
Cobalt(II) sulfate monohydrate (CoSO₄·H₂O): Formed between 391 K and 515 K. akjournals.com The hexahydrate may also convert to the monohydrate at 100°C (373 K). wikipedia.org
Anhydrous cobalt(II) sulfate (CoSO₄): This phase is formed upon the loss of the final water molecule, occurring between 540 K and 628 K, and is stable up to approximately 1000 K. akjournals.com The conversion to the anhydrous form can also occur at 250°C (523 K). wikipedia.org
Cobalt(II) oxide (CoO): The final solid product, formed from the decomposition of anhydrous cobalt(II) sulfate at temperatures above 1000 K. akjournals.com
Each of these intermediate phases possesses a unique crystal structure and a defined range of thermal stability, which is critical for applications involving the controlled heating of cobalt(II) sulfate.
Solution Phase Chemistry and Coordination Aspects of Cobalt Ii Sulfate Hydrate
Aqueous and Non-Aqueous Solution Behavior
When dissolved, cobalt(II) sulfate (B86663) hydrate (B1144303) releases the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which dictates the subsequent chemical behavior in solution. wikipedia.orgchemguide.co.uklibretexts.org
Solubility Studies in Various Solvents (Water, Methanol (B129727), Ethanol)
Cobalt(II) sulfate hydrate exhibits significant solubility in water and methanol, but is only slightly soluble in ethanol (B145695). ghtech.comchemsupply.com.au The hydrated forms are generally more soluble in methanol than the anhydrous form. sciencemadness.org Quantitative solubility data for the common heptahydrate form (CoSO₄·7H₂O) shows a strong dependence on the solvent and temperature.
The solubility in water is high, with 36.2 g of the anhydrous form dissolving in 100 mL of water at 20°C. wikipedia.orgsciencemadness.org For the heptahydrate, the solubility is even greater, with values such as 60.4 g/100 mL at 3°C. sciencemadness.orgnih.gov In methanol, the heptahydrate is also very soluble, with 54.5 g dissolving in 100 g of methanol at 18°C. sciencemadness.orgnih.gov In contrast, its solubility in ethanol is considerably lower. ghtech.comchemsupply.com.au
Interactive Data Table: Solubility of Cobalt(II) Sulfate Hydrates
| Compound Form | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Anhydrous (CoSO₄) | Water | 20 | 36.2 wikipedia.orgsciencemadness.org |
| Anhydrous (CoSO₄) | Water | 25 | 38.3 sciencemadness.org |
| Anhydrous (CoSO₄) | Water | 100 | 84 sciencemadness.orgnih.gov |
| Heptahydrate (CoSO₄·7H₂O) | Water | 3 | 60.4 sciencemadness.orgnih.gov |
| Heptahydrate (CoSO₄·7H₂O) | Water | 70 | 67 sciencemadness.orgnih.gov |
| Anhydrous (CoSO₄) | Methanol | 18 | 1.04 sciencemadness.org |
| Heptahydrate (CoSO₄·7H₂O) | Methanol | 18 | 54.5 sciencemadness.orgnih.gov |
| Heptahydrate (CoSO₄·7H₂O) | Ethanol | - | Slightly Soluble ghtech.comchemsupply.com.au |
Solution Acidity and pH Influence
Aqueous solutions of cobalt(II) sulfate are moderately acidic due to the hydrolysis of the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺. nih.govscience-revision.co.uk This aqua ion acts as a weak acid, donating a proton from a coordinated water molecule to the bulk solvent, which forms a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.orgscience-revision.co.uk This process results in a solution pH of approximately 4 for a 100 g/L solution at 20°C. sigmaaldrich.com
The primary hydrolysis equilibrium is represented by the following equation:
[Co(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Co(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq) libretexts.org
The equilibrium constant (as pKₐ) for this first hydrolysis step is approximately 9.6. cost-nectar.eu Further hydrolysis can occur to form neutral or even anionic hydroxide (B78521) complexes, particularly as the pH increases. cost-nectar.eu For instance, the addition of a strong base like sodium hydroxide will deprotonate two of the water ligands, leading to the precipitation of the neutral complex, cobalt(II) hydroxide, [Co(H₂O)₄(OH)₂]. chemguide.co.uklibretexts.org
Complexation Reactions with Diverse Ligands
The [Co(H₂O)₆]²⁺ ion readily undergoes ligand substitution reactions, where the coordinated water molecules are replaced by other ligands. This reactivity is fundamental to the formation of a wide array of cobalt(II) coordination complexes.
Interaction with Ammonia (B1221849) and Ammine Complex Formation
The reaction with ammonia showcases its dual role as both a base and a ligand. chemguide.co.uklibretexts.org The addition of a small amount of aqueous ammonia to a cobalt(II) sulfate solution results in the formation of a cobalt(II) hydroxide precipitate, as ammonia initially acts as a base, removing protons from the aqua ligands. chemguide.co.uklibretexts.org
[Co(H₂O)₆]²⁺(aq) + 2NH₃(aq) → Co(H₂O)₄(OH)₂ + 2NH₄⁺(aq) libretexts.org
Upon addition of excess ammonia, this precipitate dissolves. The ammonia molecules then act as ligands, displacing the water and hydroxide ligands to form the soluble, brown hexaamminecobalt(II) complex ion, [Co(NH₃)₆]²⁺. libretexts.org
[Co(H₂O)₆]²⁺(aq) + 6NH₃(aq) ⇌ [Co(NH₃)₆]²⁺(aq) + 6H₂O(l)
Complexation with Organic Ligands (e.g., Urea, Aspartic Acid, Dicarboxylic Acids, Ethylene Glycol)
Cobalt(II) ions form stable complexes with a variety of organic ligands containing donor atoms such as oxygen and nitrogen.
Urea : In the presence of urea (CO(NH₂)₂), cobalt(II) sulfate forms the hexakis(urea)cobalt(II) cation, [Co(CO(NH₂)₂)₆]²⁺.
Aspartic Acid and Dicarboxylic Acids : Cobalt(II) forms heteroligand complexes with amino acids like aspartic acid and various dicarboxylic acids (e.g., oxalic acid, malonic acid, succinic acid, glutaric acid). e3s-conferences.org Synthesis from cobalt(II) sulfate yields solid coordination compounds whose structures are influenced by the specific combination of ligands. e3s-conferences.org
Ethylene Glycol : Cobalt(II) ions can coordinate with ethylene glycol (EG). In ethylene glycol solutions, species such as [Co(EG)n]²⁺ (where n can be 2, 3, or 4) are formed. researchgate.net
Ligand Coordination Modes and Geometries in Solution and Solid State
The geometry of the resulting cobalt(II) complex is determined by the nature of the ligand and its coordination mode.
Ammonia and Urea : Both ammonia and urea typically act as monodentate ligands. Ammonia coordinates through its nitrogen atom, while urea coordinates through its carbonyl oxygen atom. In both cases, they displace the six water molecules to form stable octahedral complexes: [Co(NH₃)₆]²⁺ and [Co(CO(NH₂)₂)₆]²⁺, respectively.
Aspartic Acid and Dicarboxylic Acids : Aspartic acid generally functions as a bidentate ligand, coordinating to the cobalt(II) center through one of the carboxylic oxygen atoms and the nitrogen atom of the amino group. researchgate.net Dicarboxylic acids, such as oxalate, can also act as bidentate ligands, coordinating through two oxygen atoms. wikipedia.org In the mixed-ligand complexes involving both aspartic acid and a dicarboxylic acid, the resulting coordination environment around the Co(II) ion is typically octahedral. e3s-conferences.org
Ethylene Glycol : In its complexes with metal sulfates, ethylene glycol is thought to coordinate primarily as a monodentate ligand. researchgate.net
Spectroscopic Signatures of Complex Formation
The formation of new complexes from the aqueous cobalt(II) ion is often accompanied by distinct changes in its spectroscopic properties, particularly in the ultraviolet-visible (UV-Vis) region. These changes serve as clear signatures of alterations in the coordination environment of the cobalt center.
The pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, exhibits a characteristic UV-Vis absorption spectrum with a maximum absorption (λₘₐₓ) at approximately 540 nm. docbrown.info This absorption is responsible for its pink color, as it weakly absorbs in the blue to yellow region, transmitting red and violet light. docbrown.info When ligands are introduced into the solution, replacing the coordinated water molecules, significant shifts in the absorption spectrum occur due to changes in the ligand field, coordination number, and geometry of the complex.
A classic example is the addition of concentrated hydrochloric acid. The aqua ligands are replaced by chloride ions, leading to the formation of the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. chemguide.co.uk This transformation is marked by a dramatic color change from pink to a deep blue. chemguide.co.ukchemguide.co.uk The spectroscopic signature for this change is a new λₘₐₓ at around 720 nm, indicating strong absorption in the yellow-to-red region. docbrown.info This shift is attributed to the change from an octahedral geometry with water ligands to a tetrahedral geometry with chloride ligands. docbrown.info
Similarly, the introduction of ammonia can displace the water ligands to form the hexaamminecobalt(II) ion, [Co(NH₃)₆]²⁺, which has a brown color. docbrown.info This complex can be further oxidized to the yellow-orange hexaamminecobalt(III) ion, [Co(NH₃)₆]³⁺, which shows absorption peaks at 340 nm (UV) and 475 nm (visible). docbrown.info The electronic spectra of various cobalt(II) complexes with different ligands, such as 9-fluorenone and isoniazid, also show distinct bands that confirm an octahedral geometry. researchgate.net
Table 1: Spectroscopic Data for Selected Cobalt(II) Complexes
| Complex Ion | Ligands | Geometry | Color | λₘₐₓ (nm) |
|---|---|---|---|---|
| [Co(H₂O)₆]²⁺ | 6 H₂O | Octahedral | Pink | ~540 docbrown.info |
| [CoCl₄]²⁻ | 4 Cl⁻ | Tetrahedral | Blue | ~720 docbrown.info |
| [Co(NH₃)₆]³⁺ (oxidized from Co(II)) | 6 NH₃ | Octahedral | Yellow-Orange | 340, 475 docbrown.info |
Formation of Mixed-Ligand and Heterometallic Complexes
Cobalt(II) readily forms mixed-ligand complexes, where the central cobalt ion is coordinated to more than one type of ligand. These complexes are synthesized by reacting a cobalt(II) salt, such as cobalt(II) sulfate, with a stoichiometric mixture of the desired ligands. For instance, cobalt(II) can form mixed complexes of the type MAB in solutions containing pairs of ligands like ethylenediamine and histamine, or histamine and the serine anion. rsc.org The stability constants for these mixed-ligand complexes are often comparable to or greater than the average of the constants for the complexes containing only one type of ligand. rsc.org
The synthesis of a mononuclear octahedral mixed-ligand cobalt(II) complex, [Co(H₂L)(PhCOO)₂], has been achieved using a tetradentate ligand (H₂L) with an N₂O₂ donor center and benzoate as an ancillary ligand. mdpi.com Similarly, mixed-ligand complexes have been synthesized with heterocyclic nitrogen bases (like o-phenanthroline or 2,2'-bipyridine) and a dithiolate ion. researchgate.netasianpubs.org The electronic spectra of these cobalt(II) mixed-ligand complexes are often consistent with a distorted octahedral stereochemistry. researchgate.netasianpubs.org
Heterometallic complexes, which contain different metal ions within the same molecular entity, are also a feature of cobalt chemistry. Bridging ligands, such as the amide group (NH₂⁻), can link two different metal centers. While the provided sources focus heavily on mixed-ligand complexes, the principles extend to forming heterometallic structures where one of the metal centers is cobalt(II). For example, amide-bridged complexes like [(NH₃)₅Co-NH₂-Co(NH₃)₅]⁵⁺ demonstrate the capacity for bridging ligands to connect multiple metal centers, which can be extended to different metals. uwimona.edu.jm
Redox Chemistry of Cobalt(II) in Solution
The redox chemistry of cobalt is dominated by the +2 and +3 oxidation states. In aqueous solutions derived from this compound, the Co(II) state is generally stable. However, its oxidation to Co(III) can be readily achieved under specific conditions, particularly through the influence of coordinating ligands.
Oxidation of Cobalt(II) to Cobalt(III) Species
In the absence of complexing agents, the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, is the stable species in aqueous solution. docbrown.info However, cobalt(II) is easily oxidized to cobalt(III) in the presence of ligands that can stabilize the higher oxidation state. docbrown.infoshaalaa.com This is because the crystal field stabilization energy provided by the complexing reagents is greater than the third ionization enthalpy of cobalt. shaalaa.com
A prominent example is the reaction with aqueous ammonia. When excess ammonia is added to a cobalt(II) salt solution, the hexaamminecobalt(II) complex, [Co(NH₃)₆]²⁺, is formed. This complex is unstable in the presence of dissolved oxygen and is readily oxidized to the more stable hexaamminecobalt(III) complex, [Co(NH₃)₆]³⁺. docbrown.infochemguide.co.uklibretexts.org This oxidation can be accelerated by using stronger oxidizing agents like hydrogen peroxide. chemguide.co.uk The reaction with certain hemisalen-type ligands derived from o-vanillin and 2-aminophenol can also lead to the spontaneous oxidation of cobalt(II) to cobalt(III) without the need for an external oxidizing agent. rsc.org
Electrochemical Behavior and Electron Transfer Mechanisms
The redox behavior of cobalt(II) in sulfate solutions can be investigated using electrochemical techniques such as cyclic voltammetry (CV). Studies on cobalt electrodeposition from cobalt sulfate solutions show a reduction peak corresponding to the conversion of Co²⁺ to metallic Co. atlantis-press.com For example, in one study, this reduction occurred at a potential of -770 to -805 mV, with the corresponding oxidation of Co to Co²⁺ occurring around -385 to -410 mV. atlantis-press.com The exact potentials can be influenced by factors such as pH, temperature, and the presence of additives like boric acid. scielo.briust.ac.ir
The electron transfer between cobalt complexes can occur through different mechanisms. Outer-sphere electron transfer involves the transfer of an electron between two complexes without a shared bridging ligand. researchgate.net In contrast, inner-sphere electron transfer requires a ligand to bridge the two metal centers, acting as a conduit for the electron. libretexts.org The self-exchange electron transfer rate for the Co²⁺/³⁺ couple in aqua complexes has been a subject of study, with some research suggesting that the process is accelerated by the dissociation of an anion from the oxidized species. researchgate.netacs.orgnih.gov The rate of electron transfer is also highly dependent on the spin states and geometries of the complexes involved. For instance, the electron transfer between Co(I)/Co(II) bipyridyl complexes is significantly faster (k ≈ 10⁹ M⁻¹s⁻¹) than between Co(II)/Co(III) species (k = 18 M⁻¹s⁻¹), which is attributed to the geometric and electronic reorganization required for the Co(II)/Co(III) exchange. libretexts.org
Table 2: Electrochemical Data for Cobalt in Sulfate Solution
| Process | Potential Range (vs. Ag/AgCl) | Method | Reference |
|---|---|---|---|
| Reduction (Co²⁺ → Co) | -770 to -805 mV | Cyclic Voltammetry | atlantis-press.com |
| Oxidation (Co → Co²⁺) | -385 to -410 mV | Cyclic Voltammetry | atlantis-press.com |
| Reduction (Co²⁺ → Co) | -735 to -745 mV | Linear Sweep Voltammetry | atlantis-press.com |
Ligand Exchange and Substitution Mechanisms
Ligand exchange, or substitution, is a fundamental reaction of coordination complexes where one ligand is replaced by another. For the hexaaquacobalt(II) ion, these reactions are typically rapid and proceed through specific mechanistic pathways.
Kinetics and Thermodynamics of Ligand Substitution Reactions
The mechanisms of ligand substitution reactions are generally classified as associative (where the incoming ligand binds first to form an intermediate of higher coordination number), dissociative (where a ligand departs first to form an intermediate of lower coordination number), or interchange (a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs). nih.gov
For octahedral aqua cobalt(II) complexes, substitution is generally believed to favor a dissociative interchange (Iₔ) mechanism. nih.gov In this pathway, the breaking of the bond between the cobalt center and the leaving water molecule is the primary energetic barrier in forming the transition state. Ultrafast T-jump studies on the transformation of aqua cobalt(II) complexes to their chloro-species have revealed a stepwise mechanism with timescales ranging from picoseconds to nanoseconds. nih.gov The rate-limiting step in some cases is a change in geometry, such as from octahedral to tetrahedral. nih.gov
The kinetics of substitution can be influenced by several factors, including the nature of the metal center, the solvent, and the temperature. solubilityofthings.com For example, the substitution of ammonia ligands in a cobalt(III) complex shows that the reaction rate depends on the identity of the leaving group. youtube.com While cobalt(III) complexes are known for their slow ligand substitution kinetics, cobalt(II) complexes are generally labile, meaning they undergo ligand exchange rapidly. solubilityofthings.com The thermodynamics of these reactions, such as the replacement of water by chloride ions, can be influenced by the concentration of the incoming ligand, pushing the equilibrium toward the product side in accordance with Le Chatelier's Principle. chemguide.co.uklibretexts.org
Thermodynamic Studies of Hydration and Solution Processes
Enthalpy Changes Associated with Hydration and Dissolution
The hydration and dissolution of cobalt(II) sulfate are processes governed by significant enthalpy changes, which have been the subject of detailed thermodynamic investigation. These studies provide insight into the stability of the various hydrated forms and the energy dynamics of their interaction with water.
The dissolution of cobalt(II) sulfate in water is an exothermic process, meaning it releases heat. For instance, when anhydrous cobalt(II) sulfate dissolves, the temperature of the solution increases. chegg.comchegg.com Calorimetric measurements are employed to determine the specific enthalpy changes associated with these events.
Enthalpy of Dissolution
The standard enthalpy of dissolution (ΔH°diss) varies depending on the specific hydrate being dissolved. For anhydrous cobalt(II) sulfate (CoSO₄), the standard enthalpy change for its dissolution in water can be calculated from the standard enthalpies of formation (ΔHf°) of the constituent ions and the anhydrous salt.
Using the following standard enthalpy of formation values:
ΔHf° CoSO₄(s) = -888.3 kJ/mol
ΔHf° Co²⁺(aq) = -58.2 kJ/mol
ΔHf° SO₄²⁻(aq) = -909.3 kJ/mol
The reaction for the dissolution of the anhydrous salt is: CoSO₄(s) ⟶ Co²⁺(aq) + SO₄²⁻(aq)
The standard enthalpy change for this reaction is calculated as: ΔH° = [ΔHf° Co²⁺(aq) + ΔHf° SO₄²⁻(aq)] - ΔHf° CoSO₄(s) ΔH° = [-58.2 kJ/mol + (-909.3 kJ/mol)] - (-888.3 kJ/mol) = -79.2 kJ/mol chegg.com
This calculated value indicates a significant release of energy when anhydrous cobalt(II) sulfate dissolves. Experimental observations confirm this exothermic nature. In one experiment, dissolving 1.55 g of CoSO₄(s) in 115.00 g of water resulted in a temperature increase from 25.00 to 26.71 °C. chegg.com Similarly, dissolving 1.80 g of CoSO₄ in 117.00 g of water led to a temperature rise from 25.00 °C to 26.79 °C. chegg.com
The enthalpy of dissolution for cobalt sulfate in solutions containing sulfuric acid increases as the concentration of sulfuric acid rises. aalto.fi
Interactive Data Table: Enthalpy of Dissolution of Cobalt(II) Sulfate Hydrates
| Compound | Formula | Enthalpy of Dissolution (kJ/mol) |
| Anhydrous Cobalt(II) Sulfate | CoSO₄ | -79.2 (calculated) |
| Cobalt(II) Sulfate Heptahydrate | CoSO₄·7H₂O | Value not available in search results |
| Cobalt(II) Sulfate Hexahydrate | CoSO₄·6H₂O | Value not available in search results |
Enthalpy of Hydration
The transition between different hydrated states of cobalt(II) sulfate also involves measurable heat changes. A key transition that has been studied is the hydration of cobalt(II) sulfate hexahydrate to heptahydrate. acs.org The hexahydrate is stable at room temperature unless the humidity is above 70%, at which point it converts to the heptahydrate. wikipedia.orggeeksforgeeks.org Conversely, the hexahydrate converts to the monohydrate at 100°C and to the anhydrous form at 250°C. wikipedia.orggeeksforgeeks.org These transitions underscore the thermodynamic factors at play.
The reaction for the hydration of the hexahydrate is: CoSO₄·6H₂O(s) + H₂O(l) ⟶ CoSO₄·7H₂O(s)
Calorimetric studies have determined the heat of this hydration process. While the specific value was not available in the provided search snippets, the existence of such studies highlights the importance of this thermodynamic parameter. acs.org
Interactive Data Table: Thermodynamic Properties of Cobalt(II) Sulfate
| Property | Value | Compound |
| Standard Enthalpy of Formation (ΔHf°) | -888.3 kJ/mol | CoSO₄(s) |
| Standard Enthalpy of Formation (ΔHf°) | -967.47 kJ·mol⁻¹ | CoSO₄(aq) |
| Standard Entropy (S°) | -94.2 J·mol⁻¹·K⁻¹ | CoSO₄(aq) |
These values were utilized in a thermodynamic model for the CoSO₄–H₂O system. oulu.fi
Environmental Geochemistry and Fate of Cobalt Ii Sulfate Hydrate
Natural Occurrence and Mineralogical Context
Cobalt(II) sulfate (B86663) hydrates are not primary minerals but rather form as secondary products through the weathering and oxidation of primary cobalt-bearing ores. wikipedia.orgmindat.org Their presence in the environment is indicative of specific geochemical conditions, typically in areas rich in cobalt sulfide (B99878) and arsenide minerals.
Cobalt(II) sulfate is found naturally in several crystallohydrate mineral forms, which differ in their degree of hydration. wikipedia.orgwikiwand.com These minerals are relatively rare and include:
Bieberite: This is the heptahydrate form (CoSO₄·7H₂O) of cobalt(II) sulfate. wikipedia.orgnih.gov It belongs to the Melanterite Group and often forms as an oxidation product of cobalt-bearing sulfide and arsenide ores. mindat.org
Moorhouseite: A hexahydrate of cobalt(II) sulfate (CoSO₄·6H₂O), moorhouseite is a rare mineral that can also contain impurities of nickel and manganese. rockidentifier.comwikipedia.org It is considered the lower-hydrate equivalent of bieberite. rockidentifier.comwikipedia.org
Aplowite: This mineral is the tetrahydrate form, with the formula (Co,Mn,Ni)SO₄·4H₂O. wikipedia.orgmindat.org It is the cobalt analogue of rozenite and is a lower hydrate (B1144303) compared to bieberite and moorhouseite. mindat.org
Cobaltkieserite: The monohydrate form (CoSO₄·H₂O), cobaltkieserite is another rare secondary mineral. wikipedia.org
These hydrated sulfate minerals are characterized by their pink to reddish colors and are typically found as crusts or efflorescences. mindat.orgwikipedia.orgmindat.org
| Mineral Name | Chemical Formula | Hydration State | Mineral Group |
|---|---|---|---|
| Bieberite | CoSO₄·7H₂O | Heptahydrate | Melanterite Group |
| Moorhouseite | CoSO₄·6H₂O | Hexahydrate | N/A |
| Aplowite | (Co,Mn,Ni)SO₄·4H₂O | Tetrahydrate | Rozenite Group |
| Cobaltkieserite | CoSO₄·H₂O | Monohydrate | N/A |
Hydrated cobalt(II) sulfate minerals are typically found in the oxidation zones of ore deposits containing primary cobalt minerals. wikipedia.orgwikiwand.com These primary minerals, such as cobaltite (CoAsS) and skutterudite (CoAs₃), are stable in reducing environments but become unstable when exposed to atmospheric oxygen and water through mining activities or natural erosion. wikipedia.org The oxidative weathering of these primary sulfide and arsenide ores releases cobalt ions (Co²⁺), which then combine with sulfate ions (SO₄²⁻)—also a product of sulfide mineral oxidation—to form the various hydrated cobalt(II) sulfate minerals. mindat.org
Environmental Release and Transport Mechanisms
The release of cobalt(II) sulfate into the environment stems from both natural weathering processes and a range of anthropogenic activities. Once released, its transport and fate are governed by complex chemical transformations in soil and water.
Anthropogenic sources are a major contributor to the environmental release of cobalt compounds. cdc.govinchem.org Key pathways include:
Industrial Discharges: The mining, smelting, and refining of cobalt-containing ores are significant sources of release to air, water, and land. inchem.orgresearchgate.net Cobalt sulfates are important intermediates in the hydrometallurgical extraction of cobalt from its ores, creating potential pathways for release. wikipedia.org Other industrial sources include the manufacturing of alloys, pigments, batteries, and ceramics. cdc.gov
Agricultural Runoff: Cobalt can be introduced into agricultural soils through the application of phosphate fertilizers and sewage sludge, which contain trace amounts of the element. cdc.govinchem.orgscielo.br Subsequent runoff and leaching can transport cobalt into nearby water bodies.
Fossil Fuel Combustion: The burning of coal and oil in power plants and industrial boilers releases cobalt-containing ash particles into the atmosphere, which can then be deposited on land and water. cdc.govaep.com
| Release Pathway | Description | Primary Environmental Compartment Affected |
|---|---|---|
| Industrial Discharges | Wastewater, emissions, and waste from mining, smelting, refining, and manufacturing. inchem.orgresearchgate.net | Water, Soil, Air |
| Agricultural Runoff | Transport of cobalt from soils treated with phosphate fertilizers or sewage sludge. cdc.govinchem.orgscielo.br | Water, Soil |
| Fossil Fuel Combustion | Atmospheric deposition of cobalt-containing particles from burning coal and oil. cdc.govaep.com | Air, Soil, Water |
Once released into the environment, cobalt(II) sulfate, being soluble in water, dissociates to form the cobalt(II) ion (Co²⁺) and the sulfate ion (SO₄²⁻). americanelements.com The subsequent fate and speciation of the Co²⁺ ion are highly dependent on the specific environmental conditions.
In Aquatic Environments: The speciation of dissolved cobalt is primarily controlled by pH and the presence of complexing ligands. jst.go.jpaloki.hu In seawater, calculations suggest that the dominant species is the free hydrated ion (Co²⁺), but a significant portion also exists as chloro-complexes (CoCl⁺). jst.go.jp In neutral to acidic freshwaters, the free Co²⁺ ion is even more predominant, often accounting for 90% or more of the dissolved cobalt. jst.go.jp Cobalt can also form complexes with carbonate (CoCO₃⁰) and sulfate (CoSO₄⁰), with carbonate species becoming more important at higher pH levels. jst.go.jp The chemistry is dominated by the Co(II) oxidation state, as Co(III) has extremely low solubility in aqueous environments. nih.gov
In Soil Environments: The behavior of cobalt in soil is complex and influenced by several factors, including pH, redox potential (Eh), and the presence of minerals and organic matter. preprints.orguwa.edu.au
Sorption and Adsorption: Co²⁺ ions can be adsorbed onto the surfaces of clay minerals, iron (Fe) and manganese (Mn) oxides, and soil organic matter. preprints.orguwa.edu.au Adsorption to Fe and Mn oxides is a key process that increases with rising soil pH. preprints.orgmdpi.com
Redox Transformation: In soil, cobalt can be oxidized from Co²⁺ to Co³⁺, a process often mediated by manganese oxides. preprints.org This transformation can lead to the incorporation of cobalt into the crystal lattice of these minerals, reducing its mobility and bioavailability.
Aging: Over time, added cobalt can become less bioavailable through processes known as "aging." nih.gov These processes involve the slow diffusion of cobalt into the micropores of soil minerals or its incorporation into crystal lattices, making it less exchangeable with the soil solution. nih.gov Soil pH is a primary factor controlling the rate of cobalt aging. nih.gov
Q & A
Q. Critical Considerations :
- Incomplete dehydration inflates ; verify mass stability post-heating .
- Use fine crystals to ensure uniform heating and avoid spattering .
Basic: What safety protocols are essential when handling this compound?
Answer:
this compound is toxic (oral rat LD₅₀ = 640 mg/kg ) and a suspected carcinogen. Key precautions:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- First Aid :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
- Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
- Storage : Keep in airtight containers to prevent oxidation or moisture absorption .
Advanced: How can the crystal structure and hydration state of this compound be characterized?
Answer:
X-ray diffraction (XRD) and NMR spectroscopy are primary tools:
- XRD : Resolves lattice parameters and confirms hydration states (e.g., hexahydrate [Co(H₂O)₆]²⁺ vs. heptahydrate) .
- ¹²⁹Xe NMR : Detects hydrate clathrate structures by probing guest-host interactions (adaptable from xenon hydrate studies ).
Case Study :
Cobalt(II) sulfate hexahydrate forms octahedral aquo complexes, while heptahydrate may adopt a monoclinic structure. Thermal analysis (TGA/DSC) paired with XRD can differentiate phases .
Advanced: What factors influence the thermodynamic stability of cobalt(II) sulfate hydrates?
Answer:
Stability depends on:
- Temperature : Anhydrous CoSO₄ decomposes above 735°C. Hydrates lose water progressively; hexahydrate converts to monohydrate at ~100°C .
- Humidity : Hydration reversibility is humidity-dependent. Heptahydrate is stable in moist air but dehydrates in dry conditions .
- Crystal Defects : Impurities or lattice distortions reduce stability, altering decomposition pathways .
Q. Experimental Design :
- Conduct dynamic vapor sorption (DVS) to map hydration/dehydration isotherms.
- Compare with copper sulfate hydrates, where pentahydrate (CuSO₄·5H₂O) is more stable than trihydrate .
Advanced: How do solution-phase interactions of this compound affect its reactivity?
Answer:
In aqueous solution, Co²⁺ forms complexes with ligands (e.g., Cl⁻, NH₃), altering redox behavior:
- Coordination Chemistry :
- Redox Reactions :
Methodological Note :
Use cyclic voltammetry to study electron transfer kinetics. Compare with iron(II) sulfate, which oxidizes more readily .
Basic: How can researchers synthesize cobalt(II) sulfate hydrates with controlled hydration states?
Answer:
Recrystallization under controlled humidity/temperature:
Dissolve anhydrous CoSO₄ in hot water (70°C).
Cool slowly to 25°C; hexahydrate crystallizes preferentially.
For heptahydrate, saturate solution at 0–5°C and seed with existing crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
